N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide: is a complex organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a cyanophenyl group, a dihydroquinoline moiety, and a sulfonylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of the quinoline ring, sulfonylation, and amide bond formation. A common synthetic route may include:
Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Sulfonylation: The quinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Amide Bond Formation: The final step involves the reaction of the sulfonylated quinoline with 4-cyanobenzoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)acetamide
- N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)propionamide
Uniqueness
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19N3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
InChI |
InChI=1S/C23H19N3O3S/c24-16-17-10-12-20(13-11-17)25-23(27)19-6-3-8-21(15-19)30(28,29)26-14-4-7-18-5-1-2-9-22(18)26/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) |
InChI Key |
QWPDOAPBJDUXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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